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Compound of Interest

Compound Name: Miricorilant

Cat. No.: B609053

Technical Support Center: Miricorilant In Vivo
Studies

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Miricorilant in in vivo models. The information is designed to help optimize dosage and
minimize adverse effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Miricorilant?

Al: Miricorilant is a selective glucocorticoid receptor (GR) modulator and a mineralocorticoid
receptor (MR) antagonist.[1] It is being investigated for conditions like non-alcoholic
steatohepatitis (NASH) and antipsychotic-induced weight gain.

Q2: What are the most common adverse effects observed with Miricorilant in in vivo studies?

A2: The most significant adverse effect reported in clinical trials is a transient elevation of
serum aminotransferases, specifically alanine aminotransferase (ALT) and aspartate
aminotransferase (AST).[2][3][4] This effect appears to be dose-dependent.

Q3: At what dosages have liver enzyme elevations been observed?
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A3: In a Phase 2a study for NASH (NCT03823703), daily doses of 600 mg and 900 mg of
Miricorilant were associated with significant increases in ALT and AST levels, leading to the
suspension of the trial.[2] However, these elevations were reversible upon discontinuation of
the drug.

Q4: Is it possible to administer Miricorilant without causing liver enzyme elevations?

A4: Yes, a Phase 1b clinical trial in patients with NASH demonstrated that a lower, intermittent
dosing regimen of 100 mg twice weekly was safe and well-tolerated, without an associated rise
in hepatic transaminase levels. This suggests that both the dose and the dosing schedule are
critical factors in minimizing this adverse effect.

Q5: Have any adverse effects been noted in preclinical studies?

A5: A preclinical study in mice on a high-fat diet receiving 60 mg/kg of Miricorilant daily
showed a transient increase in AST levels that normalized by the third week of treatment
despite continued administration. In a rat model of olanzapine-induced weight gain,
Miricorilant was effective in reversing weight gain, and no treatment-related adverse clinical
signs were reported.

Troubleshooting Guide: Managing Elevated Liver
Enzymes

Issue: Elevated ALT and AST levels are observed during an in vivo study with Miricorilant.

Possible Cause: The dosage of Miricorilant may be too high for the specific model or
individual subject.

Suggested Actions:

e Monitor Liver Enzymes Closely: Implement a frequent monitoring schedule for ALT and AST
levels, especially during the initial weeks of treatment. In a clinical trial, elevations were
observed around 4 weeks.

o Consider Dose Reduction: If liver enzyme elevations are observed, a reduction in the
Miricorilant dosage should be considered.
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o Evaluate Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.qg.,
twice weekly) has been shown to be better tolerated in clinical settings.

» Temporary Discontinuation: In cases of significant enzyme elevations, temporary
discontinuation of Miricorilant may be necessary. Clinical data shows that enzyme levels
typically return to baseline after stopping the drug.

o Correlate with Efficacy: In the Phase 2a NASH trial, liver enzyme elevations were observed
in patients who also showed a significant reduction in liver fat. It may be useful to assess
whether the elevations are linked to the desired therapeutic effect in your model.

Data on Dose-Dependent Adverse Effects

Table 1: Clinical Trial Data on Miricorilant and Liver Enzyme Elevation in NASH Patients
(Phase 2a, NCT03823703)

Dosage Frequency Adverse Effect Incidence Notes

) Elevations were
Observed in _
) Elevated ) o transient and
600 mg Daily patients with liver
ALT/AST ) resolved upon
fat reduction ] ] )
discontinuation.

] Study was
4 of the first 5
suspended due

] Elevated patients treated o
900 mg Daily to these findings.
ALT/AST showed ]
) Elevations were
elevations

transient.

Table 2: Clinical Trial Data on a Well-Tolerated Miricorilant Dosage in NASH Patients (Phase
1b)

Dosage Frequency Adverse Effect Incidence

No associated rise in
100 mg Twice Weekly Elevated ALT/AST hepatic transaminase
levels reported.
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Table 3: Preclinical Data on Miricorilant and Liver Enzymes in a High-Fat Diet Mouse Model

Dosage Frequency Adverse Effect Observation

A transient increase
) was observed at week
60 mg/kg Daily Elevated AST ] ]
2, which normalized

by week 3.

Experimental Protocols
Preclinical Model: Reversal of Olanzapine-Induced
Weight Gain in Rats

¢ Animal Model: Female Sprague-Dawley rats.
e Weight Induction Phase (5 weeks):
o Administer olanzapine (OLZ) to induce weight gain.
o A vehicle-only group serves as a control.
o Treatment Phase (starting week 6):
o Continue olanzapine administration in all but the vehicle-only control group.
o Administer Miricorilant orally at various dosing regimens to the treatment groups.
o Include an olanzapine + vehicle group as a control.
e Assessments:
o Monitor body weight and food consumption regularly.

o Conduct clinical observations for any adverse effects.
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Clinical Trial Protocol: Phase 2a Study in Patients with
Presumed NASH (NCT03823703)

¢ Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
o Patient Population: Patients with presumed NASH.
e Treatment Arms:
o Miricorilant 600 mg, orally, once daily.
o Miricorilant 900 mg, orally, once dalily.
o Placebo, orally, once dalily.
e Duration: 12 weeks.

» Primary Endpoint: Relative change in liver fat content from baseline as measured by MRI-
PDFF.

» Safety Monitoring: Regular monitoring of safety and tolerability, including frequent
measurement of ALT and AST levels.

Visualizations
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Miricorilant Mechanism of Action in Hepatocytes
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Caption: Miricorilant's dual action on GR and MR pathways in liver cells.
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Troubleshooting Workflow for Elevated Liver Enzymes
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Caption: A step-by-step guide for managing liver enzyme elevations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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